molecular formula C20H17N5S3 B380884 2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 315694-01-0

2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No.: B380884
CAS No.: 315694-01-0
M. Wt: 423.6g/mol
InChI Key: ACTCZUULKLAXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C20H17N5S3 and its molecular weight is 423.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .

Mode of Action

Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may interact with its targets, leading to changes in their activity and potentially resulting in therapeutic effects.

Biochemical Pathways

Similar compounds have been found to inhibit enzymes involved in various biochemical pathways . For example, inhibition of carbonic anhydrase can affect the regulation of pH and fluid balance in the body, while inhibition of cholinesterase can affect neurotransmission .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Properties

IUPAC Name

2-ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5S3/c1-2-15-21-17-16(11-7-3-5-9-13(11)26-17)18(22-15)28-20-24-23-19-25(20)12-8-4-6-10-14(12)27-19/h4,6,8,10H,2-3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTCZUULKLAXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=NN=C5N4C6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.